
2-(3-methylbutyl)-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
This compound belongs to the 1,2-dihydroisoquinoline-4-carboxamide class, characterized by a fused bicyclic core and a carboxamide substituent. The 3-methylbutyl (isoamyl) chain at position 2 enhances lipophilicity, while the pyridin-4-yl group at the amide nitrogen may influence target binding through hydrogen bonding or π-π interactions. Though direct biological data for this compound is unavailable in the provided evidence, its structural analogs exhibit diverse pharmacological activities, including analgesic and enzyme-modulating effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the isoquinoline core.
Attachment of the Carboxamide Group: The carboxamide group can be attached through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutyl)-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
2-(3-methylbutyl)-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-methylbutyl)-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Comparison
Key structural variations among analogs lie in the substituents at positions 2 (alkyl/aryl chains) and the N-linked aromatic groups.
*Estimated formula based on IUPAC naming; †Calculated from exact mass.
Key Observations :
- Binding Interactions : Pyridin-4-yl (target compound) may engage in distinct π-stacking compared to pyridin-2-yl (Y041-3597), altering receptor affinity .
Physicochemical Properties
- Polymorphism : Analogs like N-(3-pyridylmethyl)-4-hydroxy-2-oxo derivatives exhibit polymorphism, impacting bioavailability and analgesic activity . This underscores the need for crystallographic studies on the target compound.
- Stability : Methoxyethyl substituents (e.g., Y041-3597) may reduce metabolic degradation compared to bulkier groups like adamantyl .
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(3-methylbutyl)-1-oxo-N-pyridin-4-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)9-12-23-13-18(16-5-3-4-6-17(16)20(23)25)19(24)22-15-7-10-21-11-8-15/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,21,22,24) |
InChI Key |
SRIQJYJMLBZNBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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